molecular formula C20H19N3O3 B2503443 N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1421484-33-4

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2503443
CAS RN: 1421484-33-4
M. Wt: 349.39
InChI Key: MWCGCUDVNQHCHV-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide is a compound that likely exhibits a complex molecular structure with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related compounds with naphthalene and pyridine moieties have been studied for various applications, including heterocyclic synthesis, dye preparation, catalysis in coupling reactions, corrosion inhibition, and as enzyme inhibitors .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine derivatives, which can further react to form various heterocyclic compounds . Similarly, acylation and subsequent reactions of naphthalene sulfonic acid derivatives lead to the formation of naphthoxazole intermediates used in dye preparation . The discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamides as ligands suggests that the synthesis of such compounds can be achieved through the coupling of naphthalene derivatives with oxalamides under catalytic conditions .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of naphthalene and pyridine rings, which are common structural motifs in medicinal chemistry due to their aromaticity and potential for diverse chemical reactivity. The presence of these moieties can significantly influence the electronic and steric properties of the molecules .

Chemical Reactions Analysis

The naphthalene and pyridine-containing compounds participate in a variety of chemical reactions. These include cyclization to form heterocyclic structures, coupling reactions facilitated by copper-catalyzed aryl amination, and reactions with various reagents to yield derivatives with potential biological activities . The reactivity of these compounds is often dictated by the functional groups attached to the core structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structures. For example, the oxadiazole derivative with naphthalene and pyridine rings exhibits significant corrosion inhibition properties against mild steel, suggesting that the compound has substantial surface activity and stability in acidic media . The introduction of substituents can also affect the potency and selectivity of these compounds as enzyme inhibitors, as seen in the case of aldosterone synthase inhibitors .

Scientific Research Applications

Synthesis and Chemical Properties

Research on naphthalene derivatives, like 1,3-Dihydroxynaphthalene, highlights the various synthesis routes and their application in creating compounds with eco-friendly processes. These compounds exhibit unique chemical behaviors due to their structural configurations, enabling their use in a wide range of applications, from industrial chemicals to medicinal precursors (Zhang You-lan, 2005).

Medicinal and Biological Applications

Oxalamide and naphthalene derivatives show a broad spectrum of biological activities. For instance, quinoxaline derivatives, which share structural similarities with the query compound, have been identified for their antimicrobial activities and potential in treating chronic and metabolic diseases (J. A. Pereira et al., 2015). Similarly, heterocyclic naphthalimides, with naphthalene frameworks, are explored for their extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, and antiviral properties, demonstrating the importance of these structures in developing new therapeutics (Huo-Hui Gong et al., 2016).

Environmental and Analytical Chemistry

The environmental impact and analytical detection of naphthalene derivatives also constitute a significant area of study. Research on the genotoxic potential of 1,4-naphthoquinone, a naphthalene derivative, for instance, informs on the environmental and health risks associated with PAHs, providing insight into their safe handling and remediation strategies (P. Fowler et al., 2018).

properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(17-9-3-6-14-5-1-2-8-16(14)17)10-12-22-19(25)20(26)23-15-7-4-11-21-13-15/h1-9,11,13,18,24H,10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGCUDVNQHCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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